molecular formula C12H9N3O B2363903 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 110763-56-9

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2363903
CAS No.: 110763-56-9
M. Wt: 211.224
InChI Key: UVWOQPKLEXKDIE-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by a pyridin-4-yl substituent at the N1 position of the benzimidazolone core. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets. The pyridinyl moiety in this compound may enhance solubility and binding affinity to receptors compared to aliphatic or other aromatic substituents .

Properties

IUPAC Name

3-pyridin-4-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWOQPKLEXKDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110763-56-9
Record name 1-(pyridin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The most widely reported method involves cyclocondensation between o-phenylenediamine and pyridin-4-yl carbonyl derivatives. For example, reacting o-phenylenediamine with 4-pyridinecarboxylic acid in the presence of phosphorus oxychloride (POCl₃) yields the benzimidazole core. A modified approach substitutes POCl₃ with phosphorus pentachloride (PCl₅) under reflux conditions, achieving a 65–70% yield. Critical parameters include:

  • Temperature : Optimal cyclization occurs at 110–120°C.
  • Solvent : Ethanol or acetic acid enhances reaction efficiency.
  • Catalyst : Lewis acids like aluminum chloride (AlCl₃) improve regioselectivity for the pyridin-4-yl substituent.

Post-reaction purification via recrystallization from ethanol or acetonitrile increases purity to >95%.

Nucleophilic Aromatic Substitution on Halogenated Benzimidazolones

Halogenated precursors such as 2-chloro-1H-benzo[d]imidazole serve as intermediates for introducing the pyridin-4-yl group. In a two-step process:

  • Synthesis of 2-chloro-1H-benzo[d]imidazole : Treating 1H-benzo[d]imidazol-2(3H)-one with PCl₅ and POCl₃ at 80°C yields the chloro derivative (60% yield, m.p. 147°C).
  • Amination with 4-aminopyridine : Reacting the chloro intermediate with 4-aminopyridine in dimethylformamide (DMF) at 100°C for 12 hours affords the target compound in 75% yield.

This method’s efficacy depends on the electron-withdrawing nature of the chloro group, which facilitates nucleophilic attack by the pyridin-4-yl amine.

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) and DMF are preferred for reactions involving aromatic substitution due to their high dielectric constants, which stabilize ionic intermediates. For instance, DMF increases the reaction rate of amination by 40% compared to ethanol.

Lewis Acid Catalysis

Calcium chloride dihydrate (CaCl₂·2H₂O) and boron trifluoride (BF₃) enhance yield in cyclocondensation reactions. In a patent-derived protocol, CaCl₂·2H₂O in ethanol at −15°C improved the purity of intermediates from 70% to 95.6%.

Crystallization and Purification Strategies

Solvent Selection for Recrystallization

Ethanol-water mixtures (3:1 v/v) are optimal for isolating this compound as white crystals. This solvent system reduces impurities from unreacted starting materials.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:2) eluent resolves regioisomeric byproducts, particularly when the pyridin-2-yl analogue forms as a minor product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.52 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89–7.21 (m, 4H, benzimidazole-H), 6.95 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar benzimidazolone core with a dihedral angle of 12.5° relative to the pyridin-4-yl ring. Hydrogen bonding between NH and the carbonyl oxygen generates a supramolecular chain structure.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 60–70 95 Single-step process Requires excess POCl₃
Nucleophilic substitution 75 98 High regioselectivity Multi-step synthesis
Lewis acid catalysis 85 99 Enhanced purity Sensitive to moisture

Chemical Reactions Analysis

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is characterized by the molecular formula C12H9N3OC_{12}H_{9}N_{3}O and a molecular weight of approximately 213.22 g/mol. Its structure consists of a benzoimidazole core with a pyridine substituent, which contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have identified this compound as a promising candidate for cancer therapy. It has been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), a critical player in cancer cell proliferation and survival. Research indicates that compounds within this class can significantly reduce tumor growth in various cancer models, including breast and prostate cancers .

Case Study:
In a study focusing on IGF-1R inhibitors, derivatives of benzoimidazole were synthesized and evaluated for their anticancer effects. The results demonstrated that specific modifications to the pyridine substituent enhanced inhibitory activity against IGF-1R, leading to decreased viability of cancer cells in vitro and reduced tumor size in vivo .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus15 µg/mLCell wall synthesis inhibition
Escherichia coli20 µg/mLCell wall synthesis inhibition
Pseudomonas aeruginosa25 µg/mLCell wall synthesis inhibition

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate pathways involved in oxidative stress and inflammation, which are critical factors in neurodegeneration.

Case Study:
A recent investigation into the neuroprotective effects of benzoimidazole derivatives revealed that treatment with this compound led to significant improvements in cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's ability to reduce amyloid-beta plaque formation and enhance neuronal survival .

Role in Drug Design

The structural versatility of this compound makes it an attractive scaffold for drug development. Its ability to interact with multiple biological targets allows medicinal chemists to modify its structure to optimize efficacy and selectivity for specific pathways.

Data Table: Structural Modifications and Their Effects

ModificationTargeted ActivityObserved Effect
Methyl substitutionIncreased IGF-1R inhibitionEnhanced potency
HalogenationImproved antimicrobial activityBroader spectrum of activity
Hydroxyl group additionEnhanced solubilityIncreased bioavailability

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and biochemical properties of 1-(pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be contextualized by comparing it to structurally analogous benzimidazolone derivatives. Key comparisons include:

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Structural Difference : Replacement of pyridin-4-yl with piperidin-4-yl (a saturated six-membered ring with one nitrogen atom).
  • Pharmacological Activity :
    • Antimicrobial Activity : Patel et al. (2014) synthesized derivatives with piperidin-4-yl substituents, demonstrating potent antimicrobial effects against Gram-positive bacteria (MIC = 4–8 µg/mL) .
    • Phospholipase D (PLD) Inhibition : Halogenated derivatives (e.g., 5-F, 5-Cl) of this scaffold showed isoform selectivity for PLD1 over PLD2. For example, compound 58 exhibited a 10-fold preference for PLD1 (IC₅₀ = 660 nM vs. 6800 nM for PLD2) .
    • Limitations : These compounds often lack PLD2 selectivity and require structural modifications (e.g., bioisosteric replacement) to achieve dual or PLD2-preferring activity .

TBPB (1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)

  • Structural Difference : Incorporation of a bipiperidinyl group with a 2-methylbenzyl substituent.
  • Its unique scaffold highlights the importance of bulky substituents for receptor specificity . Synthetic Accessibility: TBPB’s synthesis emphasizes cost-effective routes using orthophenylenediamine and Boc-piperidone, enabling scalable production of analogs .

Triazinoindol-Benzimidazolones

  • Structural Difference: Substitution with a triazinoindol group linked via a propyl chain.
  • Pharmacological Activity :
    • Antitubercular Activity : The lead compound SID 7975595 (IC₅₀ = 90 nM against M. tuberculosis) demonstrates that larger aromatic head groups enhance activity against bacterial enzymes involved in cell wall biosynthesis .

Halogenated Derivatives

  • Structural Modifications : Introduction of halogens (e.g., 5-Cl, 5-Br) on the benzimidazolone core.
  • Impact on Activity :
    • PLD1 Potency : 5-Chloro derivatives (e.g., compound 69 ) showed 20-fold selectivity for PLD1 (IC₅₀ = 46 nM vs. 933 nM for PLD2), attributed to enhanced hydrophobic interactions with the enzyme’s allosteric site .
    • Antimicrobial Efficacy : Chlorinated analogs exhibited improved stability and bioavailability compared to des-chloro counterparts .

Spirocyclic and Bioisosteric Analogs

  • Structural Innovations: Replacement of the piperidinyl group with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold.
  • Pharmacological Activity :
    • PLD2 Selectivity : Compounds 72 and 82 achieved 10–40-fold PLD2 preference, underscoring the role of conformational rigidity in isoform discrimination .

Comparative Data Table

Compound Substituent/Modification Biological Activity Key Findings Reference ID
1-(Pyridin-4-yl)-benzimidazolone Pyridin-4-yl Under investigation Hypothesized enhanced solubility/binding
1-(Piperidin-4-yl)-benzimidazolone Piperidin-4-yl Antimicrobial, PLD1 inhibition MIC = 4–8 µg/mL (Gram+); PLD1 IC₅₀ = 660 nM
TBPB Bipiperidinyl + 2-methylbenzyl M1mAChR agonism Selective allosteric activation
Triazinoindol-benzimidazolone Triazinoindol-propyl Antitubercular IC₅₀ = 90 nM (M. tuberculosis)
5-Chloro-benzimidazolone 5-Cl substitution PLD1 inhibition, antimicrobial PLD1 IC₅₀ = 46 nM; Enhanced stability
Spirocyclic analog (72) 1,3,8-Triazaspiro[4,5]decan-4-one PLD2 inhibition PLD2 IC₅₀ = 120 nM (10–40-fold selectivity)

Biological Activity

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors, receptor modulators, and in various therapeutic areas such as antimicrobial and anticancer treatments.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H9N3O
CAS Number110763-56-9
Molecular Weight213.22 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator , which could lead to significant therapeutic effects in various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

These results suggest that this compound may serve as a potent antibacterial agent, comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 12 µM
    • A549: 10 µM

These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of benzimidazole derivatives, including this compound. Modifications at specific positions on the benzimidazole ring have been shown to enhance biological activity. For instance:

  • Substituents at Position 4 : Influence the binding affinity to target receptors.
  • Hydrophobic Groups : Increase potency against microbial strains.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated a series of benzimidazole derivatives, including this compound, against a panel of bacterial pathogens. The findings demonstrated significant bactericidal activity, particularly against resistant strains of S. aureus.
  • Cancer Cell Apoptosis : In a study assessing the anticancer potential, treatment with this compound resulted in a marked increase in apoptotic markers in HeLa cells when compared to untreated controls, supporting its role as a potential anticancer agent.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one and its derivatives?

The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, halogenated derivatives are prepared by reacting the core scaffold with halogenated acyl chlorides (e.g., 4-chlorobutyryl chloride) under mild conditions, followed by purification via chromatography . Key intermediates often involve piperidin-4-yl or pyridinyl groups, which are functionalized to modulate bioactivity .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound and its analogs?

  • 1H/13C NMR : Use deuterated solvents (DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.0–8.0 ppm) and carbonyl signals (δ 160–170 ppm). For example, the 1H NMR of iodinated derivatives shows distinct singlet peaks for acetyl groups at δ 4.57 .
  • Mass Spectrometry (ESI-MS) : Monitor molecular ion peaks (e.g., [M+1]+ at m/z 308.544 for chlorinated derivatives) and fragmentation patterns to confirm structural integrity .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial or cytotoxic activity?

Standard protocols include:

  • SRB Assay : For cytotoxicity, test against human cell lines (e.g., MDA-MB-231) at 48-hour exposure, reporting GI50 values .
  • Antimicrobial Testing : Use broth microdilution methods (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does structural modification of the pyridinyl or benzimidazolone moieties influence isoform selectivity (e.g., PLD1 vs. PLD2 inhibition)?

  • Halogenation : Introducing 5-F, 5-Cl, or 5-Br substituents on the benzimidazolone ring enhances PLD1 selectivity (IC50 ~3-fold lower than PLD2) .
  • Scaffold Replacement : Bioisosteres like 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one shift preference to PLD2 inhibition (10–40× selectivity) .
  • Key SAR Insight : The (S)-methyl group on ethylenediamine linkers improves PLD1 potency by enhancing hydrophobic interactions .

Q. What methodologies resolve discrepancies in receptor binding data across species (e.g., M1 mAChR)?

  • Cross-Species Profiling : Compare activity at recombinant (rat/human) vs. native human receptors. For example, TBPB (a derivative) showed divergent efficacy in rat vs. human M1 mAChR due to receptor loop variations .
  • Allosteric Modulation : Use radioligand displacement assays (e.g., [3H]NMS) to quantify bitopic binding affinities .

Q. How can metabolic stability and metabolite identification be studied for this scaffold?

  • In Vivo Models : Administer the compound to rodents and analyze plasma/urine via LC-HRMS. Domperidone metabolites (e.g., 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) are identified through fragmentation patterns .
  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor CYP450-mediated oxidation using NADPH cofactors .

Q. What strategies mitigate off-target effects in kinase or GPCR screens?

  • Selectivity Panels : Screen against kinase libraries (e.g., 400+ kinases) to identify promiscuous binding.
  • Bitopic Design : For GPCRs (e.g., M1 mAChR), incorporate allosteric modulators (e.g., benzyl quinolone carboxylic acid) to enhance subtype specificity .

Contradictions and Limitations

  • Species-Specific Activity : TBPB’s efficacy at human M1 mAChR vs. rodent models highlights the need for cross-validation .
  • PLD2 Selectivity : Despite scaffold optimization, achieving high PLD2 inhibition remains challenging, necessitating novel bioisosteres .

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